molecular formula C16H11NO4 B342274 3-(1,3-dioxoisoindol-2-yl)phenyl acetate

3-(1,3-dioxoisoindol-2-yl)phenyl acetate

Cat. No.: B342274
M. Wt: 281.26 g/mol
InChI Key: PNUHLEIUVXWCAN-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)phenyl acetate is an organic compound featuring a phthalimide (1,3-dioxoisoindole) core linked to a phenyl acetate group. The phthalimide moiety is a planar aromatic system with two electron-withdrawing carbonyl groups, which confer stability and influence intermolecular interactions such as π-π stacking and hydrogen bonding . The acetate ester at the para-position of the phenyl ring enhances solubility in organic solvents and modulates hydrolysis kinetics. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactivity in nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)phenyl] acetate

InChI

InChI=1S/C16H11NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3

InChI Key

PNUHLEIUVXWCAN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(1,3-dioxoisoindol-2-yl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1,3-dioxoisoindol-2-yl)phenyl acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Key Structural Features Physicochemical Properties Applications References
3-(1,3-dioxoisoindol-2-yl)phenyl acetate Phthalimide core + phenyl acetate substituent High thermal stability (planar aromatic system), moderate solubility in polar aprotic solvents Intermediate in drug synthesis, polymer precursors
4-(4-Nitro-1,3-dioxoisoindol-2-yl)phenyl acetate Nitro group at C4 of phthalimide + phenyl acetate Enhanced electron deficiency (nitro group), lower solubility in non-polar solvents Photoresist materials, nitroaromatic intermediates
2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid Phthalimide + propanoic acid chain + hydroxy-nitro-phenyl group High polarity (carboxylic acid), pH-dependent solubility Chelating agents, metalloenzyme inhibitors
(1,3-dioxoisoindol-2-yl) 2-[4-(tert-butoxycarbonylamino)phenyl]acetate Phthalimide + Boc-protected aniline + acetate ester Hydrolytically stable (Boc group), crystalline solid Peptide synthesis, protecting-group strategies
2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]benzoic acid Phthalimide + thioether linkage + benzoic acid Acidic (carboxylic acid), prone to disulfide formation Antioxidant research, enzyme inhibition studies
N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide Phthalimide + pyrimidinylamino-methanesulfonamide pharmacophore High molecular weight (499.54 g/mol), low aqueous solubility CDK9 inhibition (anticancer research)

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The nitro group in 4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl acetate increases electrophilicity, making it more reactive in nucleophilic aromatic substitutions compared to the parent compound .
  • Carboxylic acid derivatives (e.g., and ) exhibit pH-dependent solubility and higher polarity, enabling applications in metal coordination and biological systems .

Functional Group Influence on Stability :

  • The Boc-protected amine in enhances stability against hydrolysis, contrasting with the acetate ester in the target compound, which is prone to enzymatic or acidic cleavage .
  • Thioether linkages () introduce susceptibility to oxidation, limiting their utility in oxidative environments .

Biological and Industrial Applications: Compounds with extended aromatic systems (e.g., ) are prioritized in drug discovery for their ability to interact with biological targets via π-π stacking . Nitro-substituted derivatives () are critical in photoresist technologies due to their UV absorption properties .

Research Findings and Data

  • Crystallographic Analysis : The phthalimide core in related compounds (e.g., ) exhibits planar geometry with intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking, which stabilize crystal lattices and influence melting points .
  • Synthetic Utility : 3-(1,3-dioxoisoindol-2-yl)phenyl acetate serves as a versatile scaffold for introducing aryl groups via Suzuki-Miyaura couplings, leveraging the electron-deficient phthalimide ring .

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